Octadecylradical
Description
Contextualization of Alkyl Radical Chemistry
In the realm of organic chemistry, a radical is defined as an atom, molecule, or ion possessing at least one unpaired valence electron ucalgary.cawikipedia.org. This unpaired electron imparts significant reactivity, often leading to rapid participation in chemical transformations. Alkyl radicals, specifically those derived from saturated hydrocarbon chains, are fundamental intermediates in a vast array of chemical processes, including polymerization, combustion, atmospheric chemistry, and biological systems wikipedia.orgsrmist.edu.in.
The generation of alkyl radicals typically occurs through homolytic bond cleavage , where a covalent bond breaks symmetrically, yielding two radical species ucalgary.cawikipedia.org. Common methods for initiating this process include thermal decomposition, photochemical irradiation, and redox reactions wikipedia.orgwikipedia.org. Modern synthetic strategies have increasingly leveraged advanced techniques such as photoredox catalysis and hydrogen atom transfer (HAT) , enabling milder and more controlled generation of alkyl radicals, even those considered "unstabilized" iu.educam.ac.ukacs.org.
Structurally, the carbon atom bearing the unpaired electron in simple alkyl radicals is typically sp2 hybridized, resulting in a planar geometry around that center ucalgary.ca. The stability of alkyl radicals is a critical factor influencing their reactivity and the outcomes of chemical reactions. A well-established trend indicates that stability increases with the degree of alkyl substitution at the radical center: tertiary radicals (R3C•) are more stable than secondary radicals (R2HC•), which are more stable than primary radicals (RH2C•), and methyl radicals (CH3•) are the least stable ucalgary.capressbooks.publibretexts.orgmsu.edu. This order is analogous to the stability of carbocations and is primarily attributed to hyperconjugation and inductive effects from the electron-donating alkyl groups, which help delocalize the unpaired electron pressbooks.publibretexts.org. Furthermore, resonance stabilization, observed in allylic and benzylic radicals, can significantly enhance radical stability beyond that of simple alkyl radicals pressbooks.pubmsu.edu.
The detection and characterization of these transient species are often achieved through Electron Spin Resonance (ESR) spectroscopy , which directly probes the unpaired electron and provides detailed information about the radical's structure and environment numberanalytics.com.
Significance of Octadecyl Radical in Contemporary Chemical Research
The octadecyl radical (C18H37•) represents a specific instance of a long-chain alkyl radical, characterized by an eighteen-carbon saturated hydrocarbon chain with a single unpaired electron on one of its carbon atoms. The presence of such a long, nonpolar alkyl chain confers distinct properties, most notably increasing the lipophilicity of molecules to which it is attached wikipedia.org.
In contemporary chemical research, the octadecyl radical is significant primarily as an intermediate in the synthesis and study of polymers and materials incorporating long alkyl chains. Monomers such as octadecyl acrylate (B77674) and octadecyl methacrylate are widely employed in radical polymerization , including controlled methods like Atom Transfer Radical Polymerization (ATRP) sigmaaldrich.comchemicalbook.comresearchgate.netjst.go.jp. During these polymerization processes, the octadecyl radical is a transient species formed from the monomer, which then propagates the polymer chain growth. The incorporation of the octadecyl group into polymers influences their physical properties, such as solubility, thermal behavior, and surface characteristics, making them valuable for applications ranging from coatings and adhesives to advanced materials chemicalbook.comresearchgate.netresearchgate.net.
Beyond polymerization, the octadecyl radical can arise from the chemical transformations of other long-chain organic molecules. For example, the oxidation of long-chain alkyl compounds, such as organosulfates, by hydroxyl radicals (OH) involves hydrogen abstraction from C-H bonds, leading to the formation of alkyl radicals that subsequently react with oxygen rsc.org. Similarly, molecules containing octadecyl chains, like octadecyl disulphide, can undergo radical formation upon irradiation adelaide.edu.au. These pathways highlight the octadecyl radical's role as a key intermediate in understanding the degradation and transformation of long-chain organic materials, particularly in environmental and materials science contexts.
Overview of Research Trajectories in Octadecyl Radical Systems
Research trajectories involving octadecyl radicals and related systems are predominantly focused on advancing synthetic methodologies, understanding material properties, and exploring their behavior in complex chemical environments. A significant trend is the development and application of green chemistry principles for radical generation. Photoredox catalysis and hydrogen atom transfer (HAT) reactions are at the forefront, offering efficient, mild, and often tin-free routes to generate alkyl radicals, including those with long alkyl chains iu.educam.ac.ukacs.orgnih.gov. These methods allow for greater control over reaction pathways and the synthesis of complex molecules.
In polymer science , research continues to explore controlled radical polymerization techniques for monomers bearing octadecyl chains. Studies focus on achieving precise control over molecular weight, polydispersity, and the architecture of polymers like poly(octadecyl acrylate) and its derivatives researchgate.netjst.go.jp. Investigations into the solid-state photopolymerization of octadecyl-containing monomers are also notable, revealing unique kinetic behaviors and potential for novel material fabrication researchgate.net. Furthermore, the development of comb-like polymers incorporating octadecyl ether side chains is an active area, aiming to create materials with tailored phase change properties for thermal regulation researchgate.net.
Research also extends to the behavior of long-chain alkyl radicals in environmental and atmospheric chemistry . Understanding the oxidation pathways of long-chain organic molecules, where octadecyl radicals can be transient intermediates, is crucial for atmospheric modeling and assessing the fate of organic aerosols rsc.org. The study of radical scavengers, including those with long alkyl chains, also contributes to understanding oxidative stress mechanisms and developing protective agents nih.gov.
Data Tables
Table 1: Relative Stability of Alkyl Radicals and C-H Bond Dissociation Energy (BDE) Comparison
| Radical Type | General Stability | Typical C-H Bond Dissociation Energy (BDE) Trend | Explanation for Stability |
| Methyl (CH3•) | Least Stable | Highest BDE | Minimal hyperconjugation |
| Primary (RCH2•) | Less Stable | Higher BDE than secondary | Limited hyperconjugation |
| Secondary (R2CH•) | More Stable | Lower BDE than primary | Increased hyperconjugation |
| Tertiary (R3C•) | Most Stable | Lowest BDE | Extensive hyperconjugation |
Note: The difference in C-H bond energy between primary and secondary sites is approximately 10 kJ/mol, with the secondary C-H bond being weaker and thus more easily cleaved to form a more stable secondary radical libretexts.org. Resonance stabilization, as seen in allylic or benzylic radicals, can further increase stability beyond these trends.
Table 2: Properties of Polymers Derived from Octadecyl-Containing Monomers
| Polymer Name / Monomer Context | Synthesis Method | Number Average Molecular Weight (Mn) [g mol⁻¹] | Weight Average Molecular Weight (Mw) [g mol⁻¹] | Melting Enthalpy [J g⁻¹] | Crystallizing Enthalpy [J g⁻¹] | Melting Point [°C] | Thermal Stability [°C] |
| Poly(octadecyl acrylate) | ATRP | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Poly(polyethylene glycol octadecyl ether methacrylate) (poly(C18E2MMA)) | Free radical polymerization | 27,993 | 107,702 | 73 | 81 | 41.1 (starts) | Below 295 |
Structure
2D Structure
Properties
InChI |
InChI=1S/C18H37/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1,3-18H2,2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWEBWGXACWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[CH2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66369-14-0 | |
| Record name | Derivatized Silica Gel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for Octadecyl Radical Generation
Radiolytic Generation Techniques
Radiolytic methods utilize ionizing radiation, such as gamma rays, to induce chemical transformations, including the homolytic cleavage of chemical bonds to generate free radicals. This process is a fundamental aspect of radiation chemistry and can be applied to various organic systems.
Gamma-Irradiation Effects on Octadecyl Systems
Gamma irradiation of organic compounds proceeds through the absorption of energy, leading to the excitation and ionization of molecules. This energy deposition can cause the breaking of covalent bonds, particularly weaker ones, resulting in the formation of highly reactive radical species ekb.egrsc.orginl.gov. For systems containing long alkyl chains, such as those with an octadecyl group (C₁₈H₃₇), gamma irradiation can induce C-H bond homolysis along the chain or C-C bond cleavage, yielding various alkyl radicals, including the octadecyl radical (C₁₈H₃₇•) or fragments thereof ekb.eg.
Research into the effects of gamma irradiation on organic materials has demonstrated that absorbed doses can lead to significant structural changes and the generation of persistent radical signals, which can be monitored using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy rsc.orgmdpi.com. While specific studies detailing the gamma-radiolytic generation of octadecyl radicals from pure octadecyl systems are not extensively detailed in the reviewed literature, the general principles of radiolysis indicate that such processes would involve the direct or indirect action of radiation-generated species (e.g., hydroxyl radicals, hydrogen atoms) on the octadecyl substrate, leading to the abstraction of a hydrogen atom or bond scission ekb.eg. The stability and subsequent reactions of these generated radicals are influenced by factors such as the molecular structure, the presence of other functional groups, and the surrounding medium mdpi.com.
Electrochemical Radical Generation
Electrochemical methods offer a controlled and tunable approach to generating radicals by applying an electrical potential across an electrode-solution interface. This process typically involves single-electron transfer (SET) events, either at the anode (oxidation) or the cathode (reduction), to generate radical intermediates from precursor molecules researchgate.netmdpi.com.
Anodic and Cathodic Radical Formation
Anodic Radical Formation: Anodic oxidation involves the removal of an electron from a substrate at the anode. This can lead to the generation of radical cations or, in cases where a neutral molecule loses an electron and subsequently fragments or undergoes further oxidation, radical species. For potential octadecyl radical precursors, such as certain functionalized octadecyl compounds or fatty acid derivatives, anodic oxidation could initiate radical formation researchgate.netnih.govfrontiersin.org. For instance, the oxidation of certain organic molecules can lead to species that readily fragment or abstract hydrogen atoms, thereby forming alkyl radicals.
Cathodic Radical Formation: Cathodic reduction involves the addition of an electron to a substrate at the cathode. This process can generate radical anions, which may then undergo further reactions, such as fragmentation or protonation, to yield neutral radicals. For example, the electrochemical reduction of alkyl halides is a known method for generating alkyl radicals, which can then participate in various coupling or addition reactions researchgate.netmdpi.com. If an octadecyl halide (e.g., 1-bromooctadecane) were subjected to cathodic reduction, it could yield the octadecyl radical.
While specific electrochemical generation protocols for the octadecyl radical are not explicitly detailed in the provided literature, the broader field of electrochemical radical synthesis demonstrates the feasibility of generating alkyl radicals from readily available precursors via controlled redox processes researchgate.netmdpi.com.
Metal-Mediated and Organometallic Approaches to Radical Generation
Transition metals, particularly nickel, have emerged as powerful catalysts for mediating radical generation and subsequent transformations, offering high selectivity and efficiency. These methods often involve catalytic cycles where the metal center facilitates electron transfer and bond activation.
Nickel-Catalyzed Reductive Coupling Mechanisms
Nickel catalysis plays a significant role in generating carbon radicals from various electrophilic precursors, notably alkyl halides. A key mechanism involves nickel(I) species, which can undergo one-electron oxidative addition with alkyl halides to generate nickel(III)-alkyl intermediates. These intermediates can then reductively eliminate to form alkyl radicals and a nickel(I) species, or undergo further transformations nih.govnih.govresearchgate.net. Alternatively, nickel(I) can directly mediate the generation of alkyl radicals from alkyl halides, which then engage in cross-coupling reactions nih.govnih.govresearchgate.net.
The catalytic cycle often begins with nickel(I)-mediated radical generation from alkyl halides. The generated alkyl radical (e.g., octadecyl radical from an octadecyl halide) can then be captured by a nickel(II) complex. This capture process leads to the formation of a nickel(III) species. The efficiency and selectivity of these steps are influenced by the ligands coordinated to the nickel center nih.govnih.govresearchgate.net. For instance, nickel(II)-aryl complexes have been shown to efficiently trap radicals with specific kinetic barriers, followed by fast reductive elimination. In contrast, nickel(II)-alkyl species can also capture radicals, forming nickel(III) intermediates, though subsequent reductive elimination might be slower, impacting product yield nih.govresearchgate.net.
Table 1: Radical Capture by Nickel Species
| Nickel Species | Radical Captured | Barrier to Capture (kcal/mol) | Subsequent Step | Notes |
| Nickel(II)-aryl | Various radicals | 7–9 | Fast reductive elimination | Efficient trapping |
| Nickel(II)-alkyl | Various radicals | Not specified | Slow reductive elimination | Characterized by EPR spectroscopy |
These nickel-catalyzed pathways are crucial for synthesizing complex molecules, including noncanonical peptides and carbohydrates, by enabling stereoselective radical additions and cross-coupling reactions nih.govnih.govresearchgate.net.
Transition Metal Catalysis in Radical Formation
Beyond nickel, other transition metals are employed in radical chemistry, facilitating radical generation and subsequent reactions through various catalytic cycles researchgate.netrsc.orgnih.govnih.gov. Transition metal catalysts can activate radical precursors, mediate electron transfer, and stabilize radical intermediates. For example, in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), copper and ruthenium complexes are commonly used to catalyze the reversible activation and deactivation of radical chains, thereby controlling polymerization researchgate.net.
In the context of generating specific alkyl radicals like the octadecyl radical, transition metal catalysts can be instrumental in several ways:
Activation of Precursors: Transition metals can facilitate the homolytic cleavage of bonds in precursors such as alkyl halides or organometallic compounds, initiating radical formation rsc.orgnih.govcmu.edu.
Electron Transfer Mediation: Metal complexes can act as electron shuttles, enabling single-electron transfer (SET) processes that generate radicals from substrates that are otherwise difficult to oxidize or reduce nih.govnih.gov.
Stabilization and Functionalization: Metal-bound radicals can be stabilized by the catalyst's ligand sphere, allowing for controlled subsequent reactions, such as cross-coupling or addition reactions rsc.orgnih.govcmu.edu.
The precise role and mechanism depend on the specific transition metal, its oxidation state, the nature of the ligands, and the chosen radical precursor. These catalytic systems offer a versatile platform for precisely controlling radical generation and directing their reactivity in complex synthetic sequences.
Compound List:
Alkyl halides
Aryl halides
Bromoarenes
Carboxylic acids
Dehydroalanine
Glycosyl radicals
Nickel
Nickel(I)
Nickel(II)
Nickel(III)
Octadecyl radical
Octadecyl systems
Octadecyl halide
Hydrogen Atom Transfer (HAT) Strategies for Octadecyl Radical Formation
Hydrogen Atom Transfer (HAT) is a pivotal mechanism for generating alkyl radicals, including the octadecyl radical, from C-H bonds mdpi.comencyclopedia.pub. This process involves a radical species abstracting a hydrogen atom from a precursor molecule, typically octadecane (B175841) or a related long-chain alkane, thereby forming the octadecyl radical and a new hydrogen-containing molecule wikipedia.orgmdpi.com. The efficiency and selectivity of HAT are largely governed by the Bond Dissociation Energy (BDE) of the involved C-H bond and the HAT reagent mdpi.comencyclopedia.publibretexts.org. Generally, HAT is favored when the BDE of the abstracting species' H-bond is lower than the BDE of the C-H bond being cleaved mdpi.comencyclopedia.pub.
Mechanisms and Reagents for HAT-Mediated Octadecyl Radical Generation
Several HAT strategies can be employed to generate octadecyl radicals. These often involve the use of specific radical initiators or catalysts that can abstract a hydrogen atom from the saturated hydrocarbon chain of octadecane.
Thiyl Radicals: Thiyl radicals (RS•) are known to be effective HAT reagents, readily abstracting hydrogen atoms from relatively weak C-H bonds mdpi.comencyclopedia.pub. They are typically generated from thiols (RSH) through oxidation. For instance, thiols with an S-H BDE of approximately 87 kcal/mol can abstract hydrogen atoms from activated C-H bonds like benzylic or allylic positions mdpi.comencyclopedia.pub. While octadecane's C-H bonds are generally unactivated, stronger HAT reagents or specific conditions might be required for efficient abstraction.
Oxygen-Centered Radicals: Various oxygen-centered radicals, such as alkoxy (RO•) or peroxyl (ROO•) radicals, can also participate in HAT reactions nih.govnih.govresearchgate.net. These can be generated from peroxides, N-oxides, or alcohols nih.govresearchgate.net. For example, tert-butoxyl radical (tBuO•) is a common HAT reagent that can abstract hydrogen atoms from organic molecules nih.gov. The BDE of the C-H bond in octadecane is estimated to be around 98-100 kcal/mol libretexts.org, suggesting that HAT reagents with sufficiently low H-BDEs or highly reactive species are needed for efficient octadecyl radical formation.
Halogen Radicals: Halogen radicals, particularly chlorine (Cl•) and bromine (Br•), are potent HAT agents and have been historically used for alkane functionalization rsc.orgnptel.ac.in. They can abstract hydrogen atoms from alkanes, leading to alkyl radicals and hydrogen halides rsc.orgnptel.ac.in. The high reactivity of halogen radicals, driven by the formation of strong H-X bonds, makes them thermodynamically favorable for abstracting hydrogen atoms from even relatively strong C-H bonds rsc.orgnptel.ac.instackexchange.com.
Photocatalysis and Electrochemistry: Modern synthetic methodologies leverage photoredox catalysis and electrochemistry to generate HAT-capable radicals under milder conditions mdpi.comnih.govrsc.orgacs.org. These methods can generate various radical species in situ, which then abstract hydrogen atoms from substrates like octadecane. For example, photocatalysts can initiate single-electron transfer (SET) processes that lead to radical formation, which then engage in HAT nih.govrsc.orgacs.org. Indirect HAT (i-HAT) involves the in situ generation of a radical abstractor, while direct HAT (d-HAT) involves the photocatalyst itself performing the HAT mdpi.com.
Research Findings and Kinetic Considerations
The efficiency of HAT for generating octadecyl radicals is influenced by several factors, including the nature of the HAT reagent, solvent effects, and the specific C-H bond targeted within the octadecyl chain.
Bond Dissociation Energy (BDE): The BDE of the C-H bonds in octadecane is a critical parameter. While terminal methyl (CH₃) C-H bonds have BDEs around 101 kcal/mol, internal methylene (B1212753) (CH₂) C-H bonds are slightly weaker, around 98-100 kcal/mol libretexts.org. For efficient HAT to occur, the abstracting radical must have a sufficiently low BDE for its own H-bond to facilitate the transfer mdpi.comencyclopedia.pub. For example, thiyl radicals abstracting from C-H bonds with BDEs around 85-90 kcal/mol are common encyclopedia.pub. To abstract from octadecane, stronger HAT reagents or catalytic systems that lower the activation barrier are often employed.
Selectivity: HAT processes can exhibit selectivity based on C-H bond strength. Tertiary C-H bonds are generally weaker and more readily abstracted than secondary, which are weaker than primary C-H bonds encyclopedia.pubrsc.org. In octadecane, all C-H bonds are secondary, except for the terminal methyl groups. Achieving site-selectivity within the octadecyl chain would likely require finely tuned HAT reagents or directing groups.
Kinetic Studies: Kinetic studies on HAT reactions often involve measuring rate constants and kinetic isotope effects (KIEs) to elucidate the mechanism nih.govsonar.ch. For instance, studies on similar long-chain alkane functionalizations reveal that the rate of HAT is significantly influenced by the BDE of the substrate's C-H bond and the abstracting radical mdpi.comencyclopedia.pubnih.govsonar.ch. While specific kinetic data for octadecyl radical formation via HAT from octadecane is not extensively detailed in the provided snippets, general principles of HAT apply. For example, the reaction of a radical abstracting a hydrogen atom from a C-H bond involves breaking the C-H bond and forming a new bond with the abstracting species wikipedia.orglibretexts.org. The rate-determining step often involves this bond-breaking/bond-forming process, where both the BDE of the substrate's C-H bond and the BDE of the abstractor's H-bond play crucial roles nih.govmdpi.comlibretexts.org.
Example of HAT-mediated C-H Abstraction:
A general representation of HAT for octadecyl radical formation from octadecane (C₁₈H₃₈) using a generic radical abstractor (X•) is as follows:
CH₃(CH₂)₁₆CH₃ + X• → CH₃(CH₂)₁₆CH₂• + X-H
This reaction generates the octadecyl radical (CH₃(CH₂)₁₆CH₂•) and the reduced form of the abstractor (X-H). The octadecyl radical can then participate in further reactions, such as addition to unsaturated systems or further radical propagation steps.
| Reaction Type | Abstractor (X•) Example | Substrate Example | Product Radical Example | Key Consideration |
| Hydrogen Atom Transfer (HAT) | Thiyl radical (RS•) | Octadecane | Octadecyl radical (R•) | S-H BDE of thiol is key; efficiency depends on C-H BDE of octadecane. mdpi.comencyclopedia.pub |
| Alkoxy radical (RO•) | Octadecane | Octadecyl radical (R•) | Requires low H-BDE for abstractor; BDE of octadecane C-H is ~98-100 kcal/mol. nih.govmdpi.comlibretexts.org | |
| Halogen radical (Cl•) | Octadecane | Octadecyl radical (R•) | High reactivity due to strong H-Cl bond formation. rsc.orgnptel.ac.in | |
| Photogenerated radical | Octadecane | Octadecyl radical (R•) | Often involves indirect HAT (i-HAT) via photocatalysis. mdpi.comrsc.orgacs.org |
Mechanistic Investigations of Octadecyl Radical Reactivity
Fundamental Radical Chain Reaction Mechanisms
Radical chain reactions are characterized by a series of steps that propagate a reactive radical species through a system. These mechanisms are fundamental to many polymerization processes and organic transformations.
Initiation Dynamics and Energetics
The initiation phase of a radical chain reaction involves the generation of the initial radical species. This typically occurs through the homolytic cleavage of a covalent bond, a process that requires an input of energy, often from heat or ultraviolet (UV) radiation libretexts.orgchemistrysteps.comlibretexts.org. Common initiators, such as azobisisobutyronitrile (AIBN) acs.org and organic peroxides numberanalytics.com, are designed to decompose readily under mild conditions. For instance, peroxides possess weak oxygen-oxygen bonds that cleave homolytically to yield alkoxy radicals, which can then initiate chain growth numberanalytics.com. AIBN decomposes to produce nitrogen gas and two cyanoisopropyl radicals acs.org. The energy required for this bond breaking, known as the bond dissociation energy, dictates the temperature at which initiation becomes efficient cmu.edu. While specific energetic data for the direct formation of the octadecyl radical itself is not detailed in the provided literature, the general principles of initiator decomposition apply to its generation in various chemical systems.
Propagation Pathways and Species Interconversion
Propagation is the core of the chain reaction, where the generated radical species reacts with a substrate molecule, propagating the chain and regenerating a radical. For an alkyl radical like the octadecyl radical, common propagation steps include hydrogen atom abstraction from a substrate or addition to a double bond lumenlearning.com. The octadecyl radical, being an alkyl radical, can abstract a hydrogen atom from various organic molecules, forming a new alkyl radical and a stable molecule vt.eduaklectures.comufz.de.
Termination Events and Product Distribution
Termination occurs when two radical species react with each other, forming stable, non-radical products and thus ending the chain reaction libretexts.orgwhiterose.ac.uk. These events are typically fast due to the high reactivity of radicals but occur at low absolute rates because radicals are present in low concentrations whiterose.ac.uk. The primary termination pathways include:
Dimerization (Combination): Two radicals combine to form a single, larger molecule aklectures.comlibretexts.org. For two octadecyl radicals, this would result in a C36 alkane (e.g., dotriacontane).
Disproportionation: One radical abstracts a hydrogen atom from another radical. This process yields two different non-radical products: an alkane and an alkene aklectures.comlibretexts.orgwikipedia.org. For example, an octadecyl radical could abstract a hydrogen from another octadecyl radical, leading to a C18 alkane (octadecane) and a C18 alkene (octadecene).
The distribution of products from termination depends on the specific radicals present and the reaction conditions. While general termination pathways are well-understood, specific product distributions resulting from the termination of octadecyl radicals have not been detailed in the provided literature.
Hydrogen Abstraction Reactions
Hydrogen abstraction (HA) is a critical reaction pathway for alkyl radicals, including the octadecyl radical. It involves the transfer of a hydrogen atom from a substrate molecule to the radical center.
Kinetic Studies of Abstraction from Various Substrates
Hydrogen atom transfer (HAT) is a dominant reaction for hydroxyl radicals (•OH) and other radical species when reacting with saturated hydrocarbons, including the methylene (B1212753) groups within an octadecyl chain vt.eduufz.deencyclopedia.pub. The octadecyl radical itself, as an alkyl radical, would also participate in HAT reactions. Kinetic studies aim to quantify the rates of these reactions, often expressed as rate constants or activation energies.
Regioselectivity and Stereoselectivity in Hydrogen Abstraction
The selectivity of hydrogen abstraction refers to the preference of a radical to abstract a hydrogen atom from a specific position or with a particular stereochemical outcome encyclopedia.pubrsc.orglibretexts.orgnih.gov. This selectivity is influenced by several factors, including the strength of the C-H bond being abstracted, steric hindrance around the hydrogen atom, and electronic effects within the molecule ufz.deencyclopedia.pubrsc.org.
Addition Reactions to Unsaturated Systems
The octadecyl radical, like other alkyl radicals, readily participates in addition reactions with unsaturated systems, primarily alkenes and alkynes. These reactions are fundamental to chain propagation in polymerization and are key steps in radical-mediated synthetic transformations.
In the addition of a radical to an alkene or alkyne, the radical species attacks the π-bond, leading to the formation of a new carbon-centered radical. This process is typically regioselective, favoring the formation of the more stable radical intermediate. For a long-chain alkyl radical such as the octadecyl radical, addition to an alkene will preferentially occur at the less substituted carbon atom of the double bond. This orientation places the unpaired electron on the more substituted carbon, thereby stabilizing the resulting radical. libretexts.org, wikipedia.org, masterorganicchemistry.com
For example, the addition of an octadecyl radical to an alkene like propene would yield a secondary radical intermediate: C18H37• + CH3CH=CH2 → C18H37-CH2-CH•(CH3)
This newly formed radical can then abstract a hydrogen atom from a suitable donor (e.g., HBr in radical hydrobromination) or add to another monomer unit in polymerization, propagating the chain reaction. libretexts.org, masterorganicchemistry.com The addition of radicals to electron-deficient alkenes, such as those containing carbonyl groups, is known as the Giese reaction, where the radical adds to the β-carbon relative to the electron-withdrawing group. wikipedia.org, researchgate.net While specific studies detailing the addition of the octadecyl radical to simple alkynes are less common in the general literature, the principles governing alkene addition are analogous, with alkynes generally being less reactive than alkenes towards radical addition. wikipedia.org
In free radical polymerization, the propagation step is the core process by which a polymer chain grows. The octadecyl radical, when acting as the propagating chain end (e.g., in the polymerization of octadecyl acrylate), adds sequentially to incoming monomer units. libretexts.org, fujifilm.com, rsc.org, libretexts.org This addition extends the polymer chain by one monomer unit at a time. The rate of this process is quantified by the propagation rate coefficient, . advancedsciencenews.com, mdpi.com, rsc.org, libretexts.org, researchgate.net, acs.org
The general mechanism involves the attack of the radical chain end on the monomer's π-bond, generating a new radical at the other end of the newly added monomer unit. This process repeats, leading to the formation of long polymer chains. libretexts.org, fujifilm.com, libretexts.org For long polymer chains, the propagation rate coefficient () is often assumed to be independent of the chain length, although subtle effects related to monomer concentration in the vicinity of the radical or solvent structuring can influence it. cmu.edu, rsc.org, acs.org Studies involving the polymerization of octadecyl acrylate (B77674) have demonstrated the formation of poly(octadecyl acrylate) via free radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). uq.edu.au, copernicus.org, researchgate.net, acs.org In these systems, the octadecyl radical would be the propagating species. The kinetics of propagation are influenced by the structure of both the monomer and the propagating radical, as well as the reaction environment. rsc.org
Disproportionation and Recombination Processes
Chain termination, which halts the growth of a polymer chain, occurs through bimolecular reactions involving two radical species. For the octadecyl radical, the primary termination pathways are recombination and disproportionation. wikipedia.org, libretexts.org, libretexts.org, taylorandfrancis.com
Recombination (Combination): Two octadecyl radicals can combine their unpaired electrons to form a single, stable saturated alkane molecule with a chain length of 36 carbons (e.g., 1,36-hexatriacontane). This process is favored when the radicals are in close proximity, such as within a solvent cage. wikipedia.org, acs.org, taylorandfrancis.com 2 C18H37• → C18H37-C18H37
Disproportionation: Alternatively, two octadecyl radicals can undergo a hydrogen atom transfer. One radical abstracts a hydrogen atom from the other, resulting in the formation of a saturated C18 alkane and a C18 alkene. This process also leads to the termination of chain growth. wikipedia.org, taylorandfrancis.com C18H37• + C18H37• → C18H38 + C18H36
The relative importance of recombination versus disproportionation depends on factors such as temperature and the specific structure of the radical, though for primary alkyl radicals, disproportionation often becomes more significant at higher temperatures. wikipedia.org
Radical Rearrangement Phenomena
Long-chain alkyl radicals, such as the octadecyl radical, are generally less prone to intramolecular rearrangement reactions compared to smaller or more sterically hindered radicals. However, under certain conditions, these processes can occur.
Beta-Scission: This involves the homolytic cleavage of a C-C bond adjacent to the radical center, yielding an alkene and a smaller radical. For a linear octadecyl radical, beta-scission would lead to the formation of a C17 alkene and a methyl radical, or other fragmentation products depending on the scission point. This process is typically endothermic and requires a significant activation energy, making it less favorable than addition or termination at moderate temperatures. researchgate.net, researchgate.net
Hydrogen Migration (Isomerization): Intramolecular hydrogen atom transfer (chain walking) can lead to the isomerization of the radical center along the carbon chain. While possible, the activation barriers for these processes in simple alkyl radicals are generally higher than for alkoxy radicals, and the entropy penalties for forming the necessary cyclic transition states can be significant for longer chains. researchgate.net, researchgate.net, nrel.gov For a linear octadecyl radical, such rearrangements are considered minor pathways under typical polymerization conditions but could become more relevant at elevated temperatures or in specific catalytic environments.
Solvent Effects on Octadecyl Radical Reaction Pathways
Solvents play a critical role in mediating the kinetics and outcomes of radical reactions, including those involving the octadecyl radical. The choice of solvent can influence reaction rates, selectivity, and the balance between different pathways. tandfonline.com, advancedsciencenews.com, researchgate.net, canada.ca, wikipedia.org
Termination Rate (): Solvent viscosity is a primary factor affecting bimolecular termination processes like recombination and disproportionation. Higher viscosity solvents can reduce the frequency of radical encounters, thereby decreasing the termination rate coefficient () and potentially leading to higher molecular weight polymers. advancedsciencenews.com, acs.org Solvent polarity can also influence termination by affecting the stabilization of radical pairs or transition states. acs.org, wikipedia.org
Cage Effects: Solvents create a "cage" around reactive radical pairs, influencing their probability of recombination or escape. The microviscosity and polarity of the solvent are key parameters determining the efficiency of these cage effects. wikipedia.org, acs.org, nih.gov
The specific impact of a solvent on the octadecyl radical's reactivity will depend on the precise reaction pathway and the nature of the solvent's interaction with the radical and other reaction species.
Kinetic and Thermodynamic Characterization of Octadecyl Radical Transformations
Determination of Rate Constants for Key Reactions
Rate constants are fundamental parameters that quantify the speed of chemical reactions, indicating how quickly reactants are converted into products. For radical species, determining rate constants for reactions such as hydrogen abstraction, addition to unsaturated bonds, or radical-radical combination (termination) is essential for elucidating reaction mechanisms and predicting product distributions. While general compilations of rate constants for aliphatic carbon-centered radicals exist nist.gov, specific experimental rate constants for the isolated octadecyl radical (CH₃(CH₂)₁₇•) undergoing various elementary reactions are not extensively detailed in the provided literature. Studies involving the decay of radicals within octadecyl-containing matrices, such as irradiated n-octadecyl disulfide, imply finite lifetimes and associated reaction rates, but these are often context-specific and may involve complex diffusion or matrix effects osti.govaip.orgadelaide.edu.au.
Activation Energy and Reaction Coordinate Analysis
Activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to proceed. It is a critical determinant of a reaction's rate and its temperature dependence. Research on the radiolysis of n-octadecyl disulfide has provided insights into the activation energies associated with processes involving radicals on the octadecyl chain. Specifically, slower radical decay processes observed during the storage of irradiated samples, which are believed to involve molecular diffusion within the crystalline material, have been associated with a common activation energy of approximately 13 kcal/mole osti.govaip.orgadelaide.edu.au. This value suggests a significant temperature sensitivity for these particular radical transformation pathways. Reaction coordinate analysis, often aided by computational chemistry, helps visualize the energy landscape of a reaction, identifying transition states and quantifying activation energy barriers, thereby providing a theoretical framework for understanding observed kinetics ucla.edunih.gov.
Table 1: Activation Energy for Octadecyl Radical Transformations
| Parameter | Value | Context | Citation(s) |
| Activation Energy (Ea) for radical decay/transformation | ~13 kcal/mole | Slower processes in irradiated n-octadecyl disulfide storage (0-40°C) | osti.govaip.orgadelaide.edu.au |
Enthalpy and Entropy Changes in Radical Reactions
Enthalpy (ΔH) and entropy (ΔS) changes are key thermodynamic parameters that describe the energy and disorder associated with a chemical transformation. For radical reactions, these values can indicate the thermodynamic favorability of radical formation and subsequent reactions. While direct experimental measurements of ΔH and ΔS for specific reactions of the isolated octadecyl radical are not prominently detailed in the available search results, general principles of radical thermodynamics apply. The stability of a radical is often quantified by its Radical Stabilization Energy (RSE) or related to its Bond Dissociation Enthalpy (BDE) nih.govnrel.gov. The octadecyl radical, being a primary or secondary alkyl radical, lacks extensive resonance stabilization. Its thermodynamic stability is primarily influenced by the strength of the C-H bond at the radical center and the inductive effects of the long alkyl chain.
Octadecyl Radical Lifetimes and Stability
The lifespan and stability of a radical species are distinct but related characteristics. Radical stability is a thermodynamic property reflecting the energy difference between the radical and its precursor, often related to bond dissociation energies. In contrast, radical persistence is a kinetic property describing how long a radical survives under specific experimental conditions, influenced by factors such as the rates of bimolecular termination reactions nih.govnrel.gov. Most simple organic radicals, including alkyl radicals like the octadecyl radical, are inherently transient and highly reactive, possessing short lifetimes typically in the millisecond range or less nih.govnrel.gov. The long, flexible octadecyl chain may offer some steric hindrance, which could potentially influence the rates of bimolecular reactions, thereby affecting its persistence, although it does not provide the significant stabilization afforded by delocalization through pi systems. Observed radical decay in studies of irradiated octadecyl disulfide provides evidence for the finite lifetimes and reactivity of such alkyl radicals within a matrix osti.govaip.org.
Temperature-Dependent Reactivity Studies
The rate of chemical reactions, including those involving radicals, is strongly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation, k = Ae-Ea/RT, where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the ideal gas constant, and 'T' is the absolute temperature numberanalytics.com. The equation illustrates that as temperature increases, the rate constant generally increases exponentially, provided the activation energy is positive. Studies on irradiated n-octadecyl disulfide, which report an activation energy of approximately 13 kcal/mole for certain radical processes, demonstrate this temperature dependence, indicating that reaction rates would accelerate as temperature rises within the observed range of 0-40°C osti.govaip.orgadelaide.edu.au. At higher temperatures, molecules possess greater kinetic energy, leading to more frequent and more energetic collisions, thereby increasing the probability of overcoming the activation energy barrier and proceeding to form products numberanalytics.com. Investigations into the polymerization of monomers containing octadecyl chains also utilize temperature-dependent studies and Arrhenius analysis to characterize the kinetics of radical propagation and termination steps acs.org.
Advanced Spectroscopic and Analytical Probes for Octadecyl Radical Dynamics
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. mdpi.comrsc.org It provides detailed information about the electronic structure of the radical and its interaction with the local environment.
Direct detection of the octadecyl radical in solution at ambient temperatures via EPR is challenging due to its short lifetime and the complexities of line broadening in large, flexible molecules. However, in environments where the radical's mobility is restricted, such as in irradiated solids or frozen matrices, direct EPR observation is more feasible.
The EPR spectrum of an alkyl radical is primarily characterized by its g-factor and hyperfine coupling constants (hfcs). The g-factor for most organic radicals is close to that of the free electron (approximately 2.0023). Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹³C) within the radical, causing the splitting of the EPR signal. researchgate.net This splitting pattern is a unique fingerprint that can be used to identify the radical and map the distribution of the unpaired electron's spin density.
For a secondary octadecyl radical (e.g., where the radical center is not at the end of the chain), the spectrum would be dominated by hyperfine interactions with the α-hydrogen (the hydrogen atom bonded to the radical carbon) and the β-hydrogens (hydrogen atoms on the adjacent carbons). Studies on analogous long-chain alkyl radicals, such as those derived from eicosane (B133393) (C20), provide a good model for the expected EPR parameters of the octadecyl radical. In such cases, two distinct secondary radical signals can often be resolved, corresponding to different conformations or local environments of the alkyl chain.
| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) |
|---|---|---|
| Secondary Radical 1 | 2.0026 | a(2H) = 22.0 G, a(2H) = 33.0 G |
| Secondary Radical 2 | 2.0026 | a(1H) = 22.0 G, a(3H) = unresolved |
Data derived from studies on radicals generated from eicosane, a close structural analog of octadecane (B175841).
Given the fleeting existence of the octadecyl radical in many systems, spin trapping is the most common EPR-based method for its detection and identification. nih.gov This technique involves the use of a "spin trap," a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable and persistent paramagnetic species known as a spin adduct. nih.goviaea.org This spin adduct can then be readily detected by conventional EPR spectroscopy.
Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). The resulting spin adduct is a nitroxide radical, and its EPR spectrum contains hyperfine couplings from the nuclei of the spin trap (e.g., ¹⁴N) as well as from the nuclei of the trapped radical that are in close proximity to the nitroxide group. rsc.orgnist.gov The magnitudes of these hyperfine splittings are characteristic of the trapped radical, allowing for its identification. nist.gov For instance, trapping an alkyl radical with DMPO typically results in a spin adduct with distinct nitrogen and β-hydrogen hyperfine coupling constants.
| Trapped Radical | Nitrogen hfc (aN) in Gauss | β-Hydrogen hfc (aH) in Gauss |
|---|---|---|
| Methyl (·CH₃) | 16.3 | 23.4 |
| Ethyl (·CH₂CH₃) | 15.8 | 22.8 |
| iso-Propyl (·CH(CH₃)₂) | 15.7 | 21.8 |
These values for short-chain alkyl radicals serve as a baseline for identifying trapped long-chain primary or secondary alkyl radicals like the octadecyl radical, which would exhibit similar aN and aH values.
Spin labeling , in contrast, involves attaching a stable radical (the spin label, typically a nitroxide) to a specific site on a molecule to probe the dynamics and structure of the molecule's environment. rsc.org While less common for studying the octadecyl radical itself, this technique could be employed by incorporating a spin-labeled precursor that, upon reaction, generates an octadecyl radical. The changes in the EPR spectrum of the spin label could then provide information about the local environment before, during, and after the radical generation event.
Time-Resolved EPR (TREPR) is a powerful technique for directly monitoring the kinetics of transient radicals on timescales from nanoseconds to milliseconds. researchgate.net In a typical TREPR experiment, radicals are generated using a short pulse of energy, such as a laser flash (in Laser Flash Photolysis-TREPR) or an electron beam (in Pulse Radiolysis-TREPR). The EPR signal is then monitored as a function of time at a specific magnetic field corresponding to a peak in the radical's spectrum.
This method allows for the direct measurement of the rates of formation and decay of the octadecyl radical. Kinetic data can be extracted for various processes, including radical-molecule reactions (e.g., with oxygen or antioxidants) and radical-radical termination reactions. researchgate.net For example, studies on the reactions of secondary alkylperoxy radicals have determined absolute rate constants for their self-termination reactions, which is a critical pathway in autoxidation processes.
| Temperature (°C) | 2kₜ (M⁻¹s⁻¹) |
|---|---|
| 20 | 1.5 x 10⁴ |
| 0 | 4.0 x 10³ |
| -20 | 1.0 x 10³ |
| -40 | 2.0 x 10² |
Data for secondary alkylperoxy radicals, which are formed upon the reaction of alkyl radicals with oxygen. The kinetics show a significant activation energy. researchgate.net
Time-Resolved Transient Absorption Spectroscopy
Time-resolved transient absorption spectroscopy is another key technique for studying short-lived intermediates like the octadecyl radical. This pump-probe method involves exciting a sample with a short pulse of light (pump) and monitoring the subsequent changes in its absorption spectrum over time using a second, weaker light source (probe). Simple alkyl radicals are known to have broad, relatively featureless absorption spectra in the ultraviolet (UV) region.
Laser Flash Photolysis (LFP) is a versatile technique for generating radicals through the photodecomposition of a suitable precursor molecule. acs.org For instance, diacyl peroxides (like dilauroyl peroxide, a C12 analog) or azoalkanes can be photolyzed with a nanosecond laser pulse to generate alkyl radicals in high concentrations. scispace.com
| Radical Species | Absorption Maximum (λₘₐₓ) | Molar Extinction Coefficient (εₘₐₓ) (M⁻¹cm⁻¹) | Self-Reaction Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| n-Propyl | 245 nm | 744 ± 39 | 1.2 x 10¹⁰ (total) |
| iso-Propyl | 238 nm | 1280 ± 110 | 1.3 x 10¹⁰ (total) |
Data obtained from the flash photolysis of the corresponding azoalkanes. acs.org
Pulsed radiolysis is a powerful method for generating radicals by irradiating a sample with a high-energy pulse of electrons. In nonpolar solvents like cyclohexane, radiolysis leads to the formation of solvent-derived radicals, including the cyclohexyl radical. rsc.org The study of these radicals provides a model for the behavior of secondary alkyl radicals like the octadecyl radical.
The transient absorption spectrum of the cyclohexyl radical has been well-characterized, showing a broad absorption band with a maximum around 250 nm. The decay kinetics of this species have been extensively studied, providing rate constants for its self-reaction and reactions with other molecules. By dissolving a precursor of the octadecyl radical (e.g., octadecane) in a suitable solvent and subjecting it to pulsed radiolysis, the formation and decay of the octadecyl radical could be similarly monitored.
| Radical Species | Absorption Maximum (λₘₐₓ) | Molar Extinction Coefficient (εₘₐₓ) (M⁻¹cm⁻¹) | Self-Reaction Rate Constant (2k) (M⁻¹s⁻¹) |
|---|---|---|---|
| Cyclohexyl | ~250 nm | ~2100 | ~2.0 x 10⁹ |
Data for the cyclohexyl radical, a representative secondary alkyl radical, provides insight into the expected spectral and kinetic properties of the octadecyl radical.
Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) in Reaction Monitoring
In-situ FT-IR and NMR spectroscopy are powerful, non-invasive tools for tracking the progress of chemical reactions by observing changes in the molecular vibrations and nuclear magnetic environments of reactants and products over time. nih.govvurup.sk While direct spectral identification of the octadecyl radical is generally not feasible with these methods due to its low concentration and short half-life, they provide invaluable kinetic and mechanistic information by monitoring the consumption of starting materials and the formation of stable intermediates and final products. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly effective for monitoring reactions involving changes in specific functional groups. acs.org In processes where the octadecyl radical is an intermediate, such as in the radical polymerization of octadecyl acrylate (B77674), FT-IR can track the reaction kinetics in real-time. This is achieved by monitoring the decrease in the intensity of absorption bands characteristic of the monomer, such as the C=C stretching vibration (around 1636 cm⁻¹), and the corresponding increase in bands associated with the resulting polymer, like the C-H stretching of the alkyl group (2849-2959 cm⁻¹) and the C=O stretching of the ester (around 1731 cm⁻¹). dss.go.th
Similarly, in studies of the oxidative degradation of materials containing long alkyl chains like polyethylene—a process involving alkyl radicals analogous to the octadecyl radical—FT-IR is used to detect the formation of carbonyl groups (C=O) in the range of 1655-1750 cm⁻¹. nih.gov The appearance and growth of these bands indicate oxidative chain scission and the formation of products such as ketones, aldehydes, and carboxylic acids. researchgate.net
Key FT-IR Bands for Monitoring Reactions Involving Octadecyl Moieties
| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|
| C=C Stretch (Acrylate) | ~1636 cm⁻¹ | Disappearance indicates monomer consumption in polymerization. |
| C=O Stretch (Ester) | ~1731 cm⁻¹ | Changes can indicate side reactions or degradation. |
| C-H Stretch (Alkyl) | 2849-2959 cm⁻¹ | Growth indicates polymer formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed structural information, making it a powerful tool for monitoring reaction kinetics and identifying products without the need for separation. nih.govacs.org In-situ NMR can follow the photopolymerization of acrylate monomers by tracking the disappearance of proton (¹H) signals corresponding to the vinyl group of the monomer and the appearance of new signals corresponding to the saturated polymer backbone. researchgate.netkoreascience.kr By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. nih.gov
For more direct evidence of radical formation, a technique known as spin trapping can be combined with NMR. researchgate.nettandfonline.com A "spin trap" molecule reacts with the transient octadecyl radical to form a more stable paramagnetic adduct. While Electron Spin Resonance (ESR) is the primary tool for detecting these adducts, NMR can be used to identify and quantify the diamagnetic degradation products of the spin trap adducts. For instance, when using N-tert-butyl-α-phenylnitrone (PBN) as a spin trap, the formation of benzaldehyde, a degradation product, can be monitored by ¹H NMR, providing an indirect measure of the extent of radical trapping. researchgate.netmarinelipids.ca
Advanced Mass Spectrometry Techniques for Radical Adducts
Due to the fleeting existence of the octadecyl radical, its direct detection by mass spectrometry (MS) is impractical in most scenarios. A prevalent and effective strategy is to employ spin trapping, which converts the highly reactive radical into a more stable radical adduct that can be readily analyzed. wikipedia.org Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), are then used to identify these adducts, providing definitive evidence of the radical's initial presence and clues to its structure. researchgate.netnih.gov
Spin Trapping Coupled with Mass Spectrometry
The combination of spin trapping and MS is a powerful tool for radical identification. nih.gov The octadecyl radical is allowed to react with a spin trap like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or phenyl N-t-butylnitrone (PBN). The resulting stable adduct is then ionized, and its mass-to-charge ratio (m/z) is determined. High-resolution MS can provide the exact mass, allowing for the determination of the elemental composition of the trapped radical. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The isolated spin adduct ion is fragmented, and the resulting fragmentation pattern provides information about the structure of the original radical. This approach can help locate the position of the radical on the biomolecule if the octadecyl radical was formed from a larger precursor, such as in lipid peroxidation. nih.gov
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for analyzing thermally labile molecules like spin adducts. acdlabs.com When coupled with liquid chromatography (LC), ESI-MS allows for the separation of different radical adducts from a complex reaction mixture before their detection and characterization. acs.orgcore.ac.uk This is particularly useful in biological systems where multiple types of radicals may be generated and trapped simultaneously. The analysis of radical adducts by ESI-MS can be complex, as they can form unconventional oxidized [M]⁺ and reduced [M+2H]⁺ ions, which requires careful interpretation of the mass spectra. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is another soft ionization technique, typically coupled with a time-of-flight (TOF) mass analyzer. nih.govacs.org It is highly effective for analyzing large molecules and has been used to detect the products of radical reactions. researchgate.net In the context of the octadecyl radical, MALDI-TOF-MS could be used to analyze polymers or biomolecules that have been modified by the radical. For example, if an octadecyl radical adds to a protein or a synthetic polymer, MALDI-TOF-MS can measure the resulting mass shift, confirming the covalent modification. During the MALDI process itself, active species like radicals can be produced, which must be considered during spectral interpretation. nih.govacs.org
Commonly Observed Ion Types in MS Analysis of Radical Adducts
| Ion Type | Description | Significance |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion of the adduct. | Confirms the mass of the stable adduct. |
| [M]⁺ | Oxidized form of the nitroxide adduct. | Common in ESI-MS of radical adducts. nih.gov |
| [M+2H]⁺ | Reduced form of the nitroxide adduct. | Common in ESI-MS of radical adducts. nih.gov |
| Fragment Ions | Product ions from MS/MS of the adduct. | Provide structural information about the trapped radical. nih.gov |
Chromatographic Techniques for Reaction Product Analysis
Following a reaction involving the octadecyl radical, a complex mixture of products is often formed. Chromatographic techniques are indispensable for separating these components, allowing for their individual identification and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used for this purpose, often coupled with mass spectrometry for definitive structure elucidation. nih.govmarinelipids.ca
Gas Chromatography (GC)
GC, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile products resulting from reactions of the octadecyl radical. tandfonline.com This is highly relevant in studying the thermal or oxidative degradation of materials like polyethylene, where radical processes lead to the formation of a wide range of smaller hydrocarbons, aldehydes, ketones, and carboxylic acids. nih.govmdpi.com The high separation efficiency of capillary GC columns can resolve complex mixtures of isomers. vurup.sk For analysis, non-volatile products may require a derivatization step to increase their volatility. The mass spectra obtained from the MS detector allow for the identification of the separated compounds by comparing them to spectral libraries. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally versatile for separating non-volatile or thermally unstable products, which are common in biological contexts like lipid peroxidation. researchgate.netmdpi.com In such scenarios, octadecyl radicals can lead to the formation of hydroperoxides, alcohols, and ketones on fatty acid chains. marinelipids.ca Normal-phase HPLC can separate these oxidized products based on their polarity, allowing for the classification of compounds into groups like hydroxy- or epoxy-triacylglycerides. dss.go.th Reversed-phase HPLC is also widely used to separate molecules based on hydrophobicity, which is effective for resolving long-chain fatty acids and their derivatives. researchgate.netgoogle.com Coupling HPLC with MS (LC-MS) provides a powerful platform for both the separation and confident identification of a wide array of reaction products in a single analysis. nih.gov
Typical Chromatographic Applications for Octadecyl Radical Product Analysis
| Technique | Application Area | Types of Products Analyzed |
|---|---|---|
| GC-MS | Polyethylene Degradation | Alkanes, alkenes, aldehydes, ketones, carboxylic acids. researchgate.netmdpi.com |
| Analysis of Trapped Radicals | Volatilized spin adducts or their derivatives. researchgate.netrjptonline.org | |
| HPLC-UV | Lipid Peroxidation | Hydroxy and hydroperoxy polyunsaturated fatty acids with conjugated diene systems. researchgate.net |
| HPLC-MS | Lipid Peroxidation | Intact oxygenated triacylglycerols, phospholipids, isoprostanes. nih.govdss.go.th |
Computational and Theoretical Modeling of Octadecyl Radical Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the octadecyl radical. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like molecular structure, energy, and orbital distributions can be derived. northwestern.edufu-berlin.de For open-shell species like radicals, specialized methods are employed to accurately account for the unpaired electron. nrel.gov
Density Functional Theory (DFT) has become a widely used tool for investigating the reaction pathways of alkyl radicals due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT methods are used to model various reactions, including radical addition to double bonds, hydrogen abstraction, and recombination reactions. researchgate.nettandfonline.com The choice of functional is critical, with hybrid meta-GGA and range-separated hybrid functionals, such as M06-2X and ωB97M-V, often providing reliable results for radical species. rsc.orgresearchgate.net
DFT calculations can effectively map out the potential energy surface of a reaction, identifying the most favorable pathways and calculating activation energies. researchgate.net For long-chain alkyl radicals similar to octadecyl, DFT studies on radical recombination and pyrolysis have shown that rate constants for larger alkanes (≥C12) can be approximated by those of smaller alkanes like ethane (B1197151) or propane (B168953) at temperatures above 800 K, though this approximation can lead to significant errors at lower temperatures. tandfonline.com These studies provide crucial kinetic data for modeling complex systems like combustion and polymerization. researchgate.nettandfonline.com
Table 1: Representative Activation Energies for Alkyl Radical Reactions Calculated by DFT and Ab Initio Methods.
| Reaction Type | Radical Type | Alkene/Substrate | Activation Energy (kJ/mol) | Method | Source |
|---|---|---|---|---|---|
| β C-C Bond Dissociation | Primary | - | 121 | G3MP2 | researchgate.net |
| β C-C Bond Dissociation | Secondary | - | 113 | G3MP2 | researchgate.net |
| Terminal Addition to Olefin | Primary | Propene | 32 | G3MP2 | researchgate.net |
| Terminal Addition to Olefin | Secondary | Propene | 25 | G3MP2 | researchgate.net |
| Hydrogen Abstraction | Methyl | Methane | 57.7 | B3LYP/6-311+G(d,p) | researchgate.net |
Ab initio (from first principles) methods provide a systematically improvable and often more rigorous approach for calculating thermochemical and kinetic data. Methods like Møller-Plesset perturbation theory (MP2), coupled cluster theory (e.g., CCSD(T)), and composite methods like Gaussian-n (Gn) theories are employed for high-accuracy predictions. rsc.orgnih.govflinders.edu.au
These methods are used to calculate key thermochemical quantities such as enthalpies of formation (ΔHf°) for radicals. rsc.org For instance, the enthalpies of formation for a range of alkyl radicals have been determined by studying the transition states of equilibrium reactions using MP2-level theory. rsc.org Kinetic parameters, including Arrhenius A-factors and activation energies, for elementary reactions like β-bond dissociation and radical addition to olefins have been systematically studied using methods like G3MP2. researchgate.net For the β-scission of alkyl radicals, a unified A-factor of 10¹³·⁷ s⁻¹ was found, with activation energies dependent on the type of radical being formed (primary, secondary, etc.). researchgate.net Such high-level calculations provide benchmark data essential for validating more computationally efficient methods like DFT and for developing accurate kinetic models. flinders.edu.au
Molecular Dynamics Simulations of Radical Interactions and Diffusion
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular interactions, conformational changes, and transport phenomena. mdpi.com For systems involving long-chain alkyl species like the octadecyl radical, MD is particularly useful for understanding behavior in condensed phases. nih.gov
Simulations using united-atom or all-atom force fields, such as CHARMM36 or GROMOS, can model the behavior of long alkyl chains in various environments. nih.govnih.gov These simulations can elucidate how an octadecyl radical interacts with solvent molecules, aggregates with other nonpolar species, or adsorbs onto surfaces. researchgate.net MD can be used to calculate diffusion coefficients, revealing the mobility of the radical within a medium. While specific MD studies on the octadecyl radical itself are not prevalent, simulations of similar long-chain molecules like sodium pentadecyl sulfonate and poly(octadecyl acrylate) provide insight into the phase behavior, self-assembly, and conformational dynamics of C15 and C18 alkyl chains. nih.govresearchgate.net Furthermore, MD simulations have been employed to rationalize the enantioselectivity of enzymes in reactions involving radical intermediates and to probe the mobility of small molecules like O₂ within active sites containing radicals. nih.govacs.org
Prediction of Spectroscopic Signatures
Computational methods can predict the spectroscopic signatures of molecules, which is invaluable for identifying transient species like the octadecyl radical in experimental settings. Quantum chemical calculations are used to determine properties that correspond directly to different types of spectra. northwestern.edu
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These computed frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the octadecyl radical. Electronic structure calculations, particularly time-dependent DFT (TD-DFT) or multireference methods, can predict the energies of electronic transitions. These transition energies and oscillator strengths allow for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum, helping to identify potential absorption bands for this radical species. While experimental spectra for the octadecyl radical are scarce, these theoretical predictions provide a roadmap for its potential detection and characterization.
Radical Stability and Persistence Prediction
The stability of a radical refers to its thermodynamic properties, while persistence relates to its kinetic lifetime. nih.govrsc.org Computational chemistry offers quantitative metrics to predict both.
Thermodynamic stability is often quantified using the Radical Stabilization Energy (RSE), which is calculated as the difference in bond dissociation energies (BDEs) between a reference C-H bond (like in methane) and the corresponding C-H bond that forms the radical. rsc.orgnih.gov For the octadecyl radical, which is a primary alkyl radical, the stability is primarily influenced by hyperconjugation, where the half-filled p-orbital interacts with neighboring C-H and C-C σ-bonds. pressbooks.pub The stability follows the general trend: tertiary > secondary > primary > methyl. pressbooks.pub
Kinetic persistence is largely governed by steric hindrance around the radical center, which can inhibit dimerization or other reactions. nih.govrsc.org To capture both thermodynamic and kinetic effects, computational descriptors have been developed. A notable approach combines the maximum spin density on an atom (a measure of radical localization and thermodynamic instability) and the "buried volume" around that atom (a measure of steric protection and kinetic persistence). nih.govnrel.gov These two descriptors can be combined into a single "Radical Stability Score" to quantitatively map and predict which radical structures are likely to be persistent. nih.govrsc.orgnrel.gov
Table 2: Factors Influencing Alkyl Radical Stability and Persistence.
| Factor | Description | Influence on Octadecyl Radical | Source |
|---|---|---|---|
| Thermodynamic Stability | |||
| Hyperconjugation | Overlap of the singly occupied p-orbital with adjacent σ-bonds. | Provides modest stabilization; less stable than secondary or tertiary radicals. | pressbooks.pub |
| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the C-H bond to form the radical. | A higher C-H BDE compared to that which forms secondary/terteriary radicals indicates lower stability. | pressbooks.pub |
| Radical Stabilization Energy (RSE) | The energy difference relative to a reference radical (e.g., methyl), indicating substituent effects. | Has a small, positive RSE due to the alkyl chain, but less than more substituted radicals. | rsc.orgnih.gov |
| Kinetic Persistence | |||
| Steric Hindrance | Physical blocking of the radical center by bulky groups. | The long, flexible chain provides minimal steric hindrance at the radical center. | nih.govrsc.org |
| Buried Volume (%Vbur) | A computational measure of the percentage of a sphere around the radical center that is occupied by the molecule. | Low buried volume, indicating high reactivity and low persistence. | nih.govnrel.gov |
Transition State Characterization in Radical Reactions
The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. fossee.in Locating and characterizing transition states is a central goal of computational reaction modeling. For reactions involving the octadecyl radical, such as hydrogen abstraction, β-scission, or addition to a double bond, computational methods can provide detailed information about the TS. researchgate.netrsc.org
Ab initio and DFT methods are used to optimize the geometry of the TS structure. researchgate.netrsc.org A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state gives the activation energy barrier. fossee.in Studies on smaller alkyl radicals have shown that for β-C-C bond scission, the transition state is "product-like," with a significantly elongated breaking C-C bond. researchgate.net These computational characterizations are essential for understanding reaction mechanisms and predicting kinetic outcomes for reactions involving the octadecyl radical.
Octadecyl Radical in Controlled Polymerization Mechanisms
Free Radical Polymerization Involving Octadecyl Monomers
Free radical polymerization is a chain reaction process involving the successive addition of monomer units to a growing radical chain. When octadecyl-containing monomers are used, the resulting polymer chains possess long alkyl side chains, which impart unique characteristics to the final material.
The kinetics of free radical polymerization are characterized by three primary steps: initiation, propagation, and termination. wikipedia.orglibretexts.orgyoutube.comstanford.edu
Initiation: This first step involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer molecule. wikipedia.orglibretexts.org The rate of initiation is dependent on the efficiency of the initiator and its concentration. libretexts.orgstanford.edu
Propagation: During propagation, the monomer adds to the growing polymer chain in a repetitive manner. wikipedia.org The rate of propagation is influenced by the concentrations of the growing radical chain and the monomer. youtube.com
Termination: The growth of a polymer chain is concluded by termination, which can occur through two primary mechanisms: combination (where two growing chains join) or disproportionation (where a hydrogen atom is transferred from one chain to another). youtube.comstanford.edu The rate of termination is proportional to the square of the radical concentration. youtube.com
Kinetic studies on the free radical copolymerization of long-chain methacrylates, such as dodecyl methacrylate with styrene, have shown that the use of multifunctional initiators can lead to higher polymerization rates while maintaining high molecular weights and relatively narrow polydispersity indices. researchgate.net
In free radical polymerization, the reactivity of the propagating radical can be dependent on its chain length, a phenomenon known as chain-length dependent reactivity. researchgate.net This effect is more pronounced for shorter chains and becomes less significant as the chain grows. canterbury.ac.nz
| Step | Description | Key Factors |
|---|---|---|
| Initiation | Generation of active radical centers from an initiator and addition to the first monomer. | Initiator concentration, initiator efficiency, temperature. |
| Propagation | Successive addition of monomer units to the growing radical chain. | Monomer concentration, radical concentration, propagation rate coefficient. |
| Termination | Cessation of chain growth through combination or disproportionation of two radical chains. | Radical concentration, termination rate coefficient. |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a type of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.orglabinsights.nlsigmaaldrich.com It involves the reversible transfer of a halogen atom between a dormant species and a transition metal catalyst. wikipedia.orglabinsights.nl
In the ATRP of octadecyl-containing monomers, such as octadecyl acrylate (B77674) (ODA) or octadecyl methacrylate (ODMA), the octadecyl radical is the propagating species. The polymerization is initiated from an alkyl halide, and a transition metal complex (e.g., a copper complex) acts as a catalyst to reversibly generate the propagating radicals. wikipedia.orglabinsights.nl
The equilibrium between the active (radical) and dormant (alkyl halide) species is key to controlling the polymerization. wikipedia.orgcmu.edu A low concentration of the active octadecyl radicals is maintained throughout the reaction, which minimizes irreversible termination reactions. wikipedia.org The choice of ligand for the metal catalyst is crucial as it influences the position of this equilibrium and thus the polymerization rate and control. sigmaaldrich.com For the polymerization of ODA, the use of a more soluble catalyst system, such as N-(n-octyl)-2-pyridylmethanimine with Cu(I)Br, has been shown to improve control over the polymerization. researchgate.net
Surface-initiated ATRP (SI-ATRP) is a powerful technique for grafting polymer chains from a surface, creating a "polymer brush". acs.orgmdpi.com This method allows for precise control over the thickness and density of the grafted polymer layer. acs.org
For SI-ATRP with octadecyl monomers, an ATRP initiator is first immobilized on the substrate surface. nih.gov The surface is then immersed in a solution containing the octadecyl monomer and the ATRP catalyst system. nih.gov The polymerization proceeds from the surface-bound initiators, leading to the growth of polymer chains covalently attached to the surface. nih.gov This technique has been successfully used to graft poly(octadecyl acrylate) and other polymers from various substrates, enabling the tailoring of surface properties such as wettability and adhesion. cmu.edu
| Component | Function | Example |
|---|---|---|
| Monomer | The building block of the polymer chain. | Octadecyl acrylate (ODA), Octadecyl methacrylate (ODMA) |
| Initiator | A molecule with a transferable halogen atom that starts the polymer chain. | Ethyl α-bromoisobutyrate, Octadecyl 2-bromo-2-methyl-propanoate researchgate.net |
| Catalyst | A transition metal complex that facilitates the reversible atom transfer. | Cu(I)Br/N-(n-octyl)-2-pyridylmethanimine researchgate.net |
| Solvent | A medium to dissolve the reactants and control the reaction conditions. | Toluene, Xylene |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile method of controlled radical polymerization. wikipedia.orgsigmaaldrich.com It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain transfer process. wikipedia.org
The RAFT mechanism involves a series of addition and fragmentation steps. A radical initiator first generates a propagating radical, which then adds to the CTA. This forms an intermediate radical that can fragment to release a new radical, which can in turn initiate a new polymer chain. youtube.com This process establishes an equilibrium between active and dormant chains, allowing for the controlled growth of polymer chains. sigmaaldrich.com
While specific research detailing the RAFT polymerization of octadecyl monomers is not as prevalent in the provided search results, the general principles of RAFT are applicable. The choice of the RAFT agent is critical for a successful polymerization and depends on the specific monomer being used. sigmaaldrich.com For octadecyl-containing monomers, a suitable RAFT agent would be selected to ensure efficient chain transfer and control over the polymerization. The resulting polymers would possess the thiocarbonylthio end group from the CTA, allowing for further chain extension or modification. sigmaaldrich.com
Octadecyl Monomer Incorporation in RAFT Systems
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for creating complex polymer architectures, including those incorporating octadecyl monomers. wikipedia.orgsigmaaldrich.com RAFT allows for the synthesis of polymers with low polydispersity and high end-group fidelity. The process utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. wikipedia.org
The choice of the RAFT agent is critical and depends on the monomer being used. sigmaaldrich.com For acrylamide-based monomers, trithiocarbonates or trithiocarbamates are effective, while for methacrylamide monomers, dithiobenzoates or dithiocarbamates are commonly employed. mdpi.com The general mechanism involves initiation, propagation, RAFT pre-equilibrium, re-initiation, main RAFT equilibrium, and termination. A key feature of RAFT is the rapid interchange of the free radical among all species that are not terminated, allowing for controlled chain growth.
RAFT polymerization has been successfully used to prepare novel amphiphilic block copolymers such as poly(octadecyl acrylate)-block-poly(polyethylene glycol methyl ether acrylate). researchgate.net This technique is also suitable for synthesizing various polymer architectures like block, graft, comb, and star polymers with predetermined molecular weights. sigmaaldrich.commdpi.com
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide initiator to produce polymers with well-controlled stereochemistry and low dispersity. wikipedia.org This method is a type of reversible-deactivation radical polymerization where a stable nitroxide radical reversibly terminates the growing polymer chain. wikipedia.orgacs.org This reversible capping prevents irreversible termination steps, allowing for controlled chain growth. wikipedia.org
The key components in NMP are alkoxyamines, which can thermally decompose to generate an initiating carbon radical and a stable nitroxide radical. wikipedia.org The polymerization can proceed through either a unimolecular process, where the initiator contains both the radical source and the nitroxide, or a bimolecular process, where a conventional radical initiator and a separate nitroxide radical are used.
NMP has been employed to synthesize a variety of well-defined macromolecular architectures, including statistical, block, and graft copolymers. icp.ac.ru It is particularly useful for creating polymers with precisely controlled topologies, compositions, and functionalities. icp.ac.ru For instance, NMP has been used to create gradient copolymers of octadecyl acrylate (ODA) and methyl acrylate (MA). uq.edu.au
Influence of Octadecyl Radical on Polymer Architecture and Morphology
The presence of the long octadecyl side chain significantly influences the architecture and morphology of the resulting polymers. The ability to form crystalline structures due to the organization of these side chains is a key characteristic of poly(octadecyl)-based materials. acs.org This side-chain crystallinity can be modulated to develop inspiring sequence-controlled polymers.
The controlled synthesis of copolymers containing octadecyl radicals allows for the creation of various architectures with distinct properties.
Block Copolymers: These polymers consist of long sequences of one monomer followed by a long sequence of another. uq.edu.au Atom Transfer Radical Polymerization (ATRP) has been used to synthesize AB and ABA triblock copolymers containing octadecyl groups with controlled molar mass and composition. acs.org For example, block copolymers of methyl methacrylate and octadecyl acrylate have been synthesized via ATRP. researchgate.net
Statistical Copolymers: In these copolymers, the monomer units are arranged randomly along the polymer chain. uq.edu.au The synthesis of statistical copolymers of tert-butyl acrylate and octadecyl acrylate has been achieved through ATRP. acs.org
Gradient Copolymers: These copolymers exhibit a gradual change in monomer composition along the polymer chain. uq.edu.auwikipedia.org This gradual transition results in reduced intrachain and interchain repulsion compared to block copolymers. wikipedia.orgnorthwestern.edu Gradient copolymers of tert-butyl acrylate and octadecyl methacrylate have been prepared, where one monomer is consumed more rapidly than the other, leading to a tapered composition. uq.edu.auacs.org
The table below summarizes examples of copolymers synthesized using controlled radical polymerization techniques.
| Copolymer Type | Monomers | Polymerization Method | Resulting Mn ( g/mol ) | Polydispersity (Mw/Mn) |
| Statistical | tert-butyl acrylate / octadecyl acrylate | ATRP | 13,680 | 1.13 |
| Statistical | tert-butyl methacrylate / octadecyl methacrylate | ATRP | 24,250 | 1.14 |
| Gradient | tert-butyl acrylate / octadecyl methacrylate | ATRP | 21,790 | 1.25 |
| Gradient | tert-butyl methacrylate / octadecyl acrylate | ATRP | 21,900 | 1.20 |
| Block (AB) | pOMA macroinitiator with tBMA | ATRP | 32,370 | 1.14 |
Data sourced from Macromolecules. acs.org
The amphiphilic nature of copolymers containing both hydrophobic octadecyl segments and hydrophilic segments can lead to self-assembly into various organized structures. tandfonline.com
For instance, a random copolymer of octadecyl acrylamide and hydroxyethyl acrylamide can form self-assembled lamellae. chemrxiv.orgresearchgate.net The structure of these lamellae depends on the comonomer composition and the annealing temperature. chemrxiv.orgresearchgate.net At lower annealing temperatures, a "side-chain-mixed" lamellar structure forms, where both side chains are oriented perpendicularly to the main chain plane. chemrxiv.orgresearchgate.net At higher temperatures, this can transition to a "side-chain-segregated" structure where the different side chains orient in opposite directions. chemrxiv.orgresearchgate.net
These self-assembled structures are driven by the microphase separation between the different polymer blocks or segments. researchgate.net
Solid-State and Bulk Polymerization of Octadecyl Acrylate
The polymerization of octadecyl acrylate can also be carried out in the solid-state or in bulk. Solid-state polymerization involves the reaction of monomers in a crystalline state, which can be influenced by factors like crystal symmetry and nearest-neighbor interactions. brandeis.edu
Suspension polymerization, a form of bulk polymerization, has been used to produce spherical particles of poly(octadecyl acrylate) (POA). digitellinc.com This method uses water as a non-toxic solvent and allows for control over particle size by tuning the amount of stabilizer, such as poly(vinyl alcohol). digitellinc.com The extent of crosslinking in the resulting polymer particles can be controlled by varying the temperature. digitellinc.com These POA particles have applications as phase change materials. digitellinc.com
Octadecyl Radical in Surface Science and Materials Functionalization
Surface Grafting and Modification Methodologies
The introduction of octadecyl groups onto surfaces is a key strategy for creating hydrophobic, lubricating, or biocompatible coatings. Radical-mediated processes are particularly effective for achieving robust and dense surface modifications.
Radical-mediated surface functionalization is a versatile approach that utilizes the high reactivity of free radicals to form covalent bonds between a surface and a functional molecule. In the context of the octadecyl radical, this often involves generating the radical species at or near the surface, which then readily attacks and bonds to the substrate. One common method involves the use of initiators that can be activated by heat or light to produce radicals. These radicals can then abstract a hydrogen atom from an octadecyl-containing precursor, generating an octadecyl radical that subsequently grafts to the surface.
Another powerful technique is plasma processing, which can create a reservoir of free radicals within a material that migrate to the surface. nih.gov These surface radicals are highly reactive and can covalently bind to molecules, including those with octadecyl chains, that come into contact with them. nih.gov This method offers a way to create hydrophilic surfaces that can strongly immobilize biomolecules through covalent bonding mediated by these surface radicals. nih.gov The high reactivity of these radicals makes the binding process universal across a range of biological macromolecules. nih.gov
Radical S-adenosylmethionine (SAM) enzymes represent a biological counterpart to these synthetic methods, utilizing a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical. nih.gov This radical is then capable of initiating a wide variety of chemical transformations by abstracting a hydrogen atom from a substrate, thereby creating a substrate-based radical that can undergo further reactions, including carbon-carbon bond formation. nih.govnih.govrsc.org While not directly involving the octadecyl radical, this enzymatic system exemplifies the power and precision of radical-mediated functionalization in nature.
Achieving a high density of grafted polymer chains is crucial for many applications, as it significantly influences the properties of the modified surface. The "grafting-from" approach, where polymer chains are grown directly from initiator sites anchored to the surface, is particularly effective in obtaining high graft densities. researchgate.net This is because the diffusion of small monomer units to the active polymerization sites is not hindered by previously attached polymer chains, a common limitation in "grafting-to" methods. researchgate.net
A prominent example of this is the use of surface-initiated atom transfer radical polymerization (SI-ATRP) to graft poly(octadecyl acrylate) onto silica (B1680970) particles. researchgate.netnih.gov In this method, an ATRP initiator is first immobilized on the silica surface. Subsequently, the polymerization of octadecyl acrylate (B77674) monomer is initiated, leading to the growth of high-density polymer brushes. The resulting polymer-grafted silica exhibits enhanced chromatographic performance, with longer retention times and greater selectivity for polycyclic aromatic hydrocarbons compared to materials prepared by the "grafting-to" method. nih.gov
The success of this high-density grafting is confirmed through various characterization techniques, which provide detailed information about the modified surface.
| Characterization Technique | Information Obtained |
| Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy | Confirms the presence of the grafted polymer. |
| Solid-State NMR Spectroscopy (¹³C CP-MAS, ²⁹Si CP-MAS) | Provides information about the structure and bonding of the polymer and its attachment to the silica surface. |
| Elemental Analysis | Determines the amount of grafted polymer. |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties of the grafted polymer. |
This table summarizes the techniques used to characterize high-density poly(octadecyl acrylate)-grafted silica. researchgate.netnih.gov
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for controlling the interfacial properties of materials. The long alkyl chain of the octadecyl group makes it a common component in the formation of robust and well-defined SAMs.
While the primary formation of many SAMs, such as those from alkanethiols on gold, is often described by the chemisorption of the thiol headgroup, radical processes can play a significant role, particularly in the context of stability and degradation. The formation of a thiyl radical upon the dissociation of the S-H bond is a key step in the chemisorption process on gold surfaces. rsc.org
Furthermore, the stability of SAMs can be compromised by autoxidation, a free-radical chain reaction involving molecular oxygen. whiterose.ac.uk This process is initiated by the formation of a carbon-centered radical on the alkyl chain, which then reacts with oxygen to form a peroxyl radical. whiterose.ac.uk The propagation of these radical reactions can lead to the degradation of the monolayer. whiterose.ac.uk Understanding these radical pathways is crucial for designing stable SAM-based devices and technologies. whiterose.ac.uk
The study of these radical reactions can be complex, as the limited mobility of molecules within a densely packed monolayer can influence reaction probabilities. whiterose.ac.uk For instance, the likelihood of two peroxyl radicals being in close enough proximity to react and terminate the radical chain is low. whiterose.ac.uk This suggests that other reaction pathways for the peroxyl radicals may be dominant in these systems. whiterose.ac.uk
The final structure and ordering of a SAM are governed by a delicate balance of molecule-substrate and intermolecular interactions. For octadecyl-based SAMs, the van der Waals interactions between the long alkyl chains are a major driving force for the formation of a densely packed and highly ordered monolayer.
The growth of octadecylsiloxane monolayers has been investigated using atomic force microscopy (AFM), revealing that the formation proceeds through an island expansion process. nih.gov The rate of this growth and the morphology of the islands are influenced by factors such as the water content of the solvent. nih.govresearchgate.net
The structural integrity of SAMs is also dependent on the strength of the interactions within the monolayer. In cases where intermolecular cohesion is weak, the monolayer can be more susceptible to distortion or destruction by external forces, such as the scanning probe of an AFM. nih.gov Conversely, strong lateral interactions, such as those that can be engineered between functional groups within the molecules of the SAM, lead to more robust and well-defined structures. nih.gov
| Parameter | Influence on SAM Formation |
| Water Content | Affects the hydrolysis and condensation of silane precursors, influencing the polymerization rate and overall order of the film. nih.govresearchgate.net |
| Adsorption Time | Leads to an increase in island height, surface coverage, contact angle, and root-mean-square roughness. nih.gov |
| Intermolecular Forces | Strong van der Waals interactions between octadecyl chains promote the formation of highly ordered and densely packed monolayers. |
| Molecule-Substrate Interaction | The strength of the bond between the headgroup and the substrate is a primary determinant of the monolayer's stability and structure. nih.gov |
This table outlines key factors influencing the structural organization of octadecyl-based self-assembled monolayers.
Fabrication of Nanostructures and Hybrid Materials
The principles of surface functionalization using octadecyl radicals and moieties can be extended to the fabrication of more complex nanostructures and hybrid materials. These materials combine the properties of inorganic nanoparticles with the functionality of organic molecules, leading to synergistic effects and novel applications.
The functionalization of graphene oxide (GO) with octadecylamine provides another example of creating a hybrid material with tailored properties. This process not only attaches the long alkyl chains to the GO surface, making it more dispersible in organic solvents, but also simultaneously reduces the GO, rendering it electrically conductive. polyu.edu.hk The resulting material can then be incorporated into polymer composites to enhance their electrical conductivity. polyu.edu.hk
The fabrication of hybrid nanostructures can also involve the controlled deposition of one material onto another. For example, metal crystals can be nucleated on the surface of semiconductor nanostructures through photochemical or chemical reduction processes. nih.gov The ability to control the spatial arrangement of different components at the nanoscale opens up possibilities for creating materials with unique optical, electronic, and catalytic properties. nih.govuni-potsdam.de
Applications in Chromatography Stationary Phases
Octadecyl-functionalized silica is the most widely used stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, a non-polar stationary phase is used with a polar mobile phase. The octadecyl groups are chemically bonded to the surface of porous silica particles, creating a non-polar environment that is fundamental to the separation process.
Enhanced Retention and Selectivity Mechanisms
The primary role of the octadecyl chains is to provide a hydrophobic surface that interacts with analyte molecules. The retention of non-polar compounds is significantly enhanced on these C18 phases compared to shorter chain (e.g., C8) or polar stationary phases.
The dominant retention mechanism for small, non-polar molecules is partitioning. In this model, the analyte molecule moves from the polar mobile phase and partitions into the non-polar, liquid-like layer formed by the octadecyl chains. The strength of this interaction, and thus the retention time, is primarily determined by the hydrophobicity of the analyte; more hydrophobic compounds are retained longer.
Selectivity, the ability of the stationary phase to distinguish between different analytes, is influenced by several factors related to the octadecyl layer:
Bonding Density: The number of octadecyl chains per unit area of the silica surface affects the separation. Higher bonding densities lead to a more ordered, brush-like structure. This increased ordering can enhance "shape selectivity," allowing the phase to better differentiate between structurally similar molecules, such as geometric isomers.
Chain Ordering: The long octadecyl chains can exhibit a degree of conformational ordering. This organized structure creates a more defined interaction environment, which can improve selectivity for analytes capable of intercalating between the chains.
Residual Silanols: The underlying silica surface may contain unreacted silanol groups (Si-OH). These polar sites can cause undesirable secondary interactions, particularly with basic compounds, leading to peak tailing. Modern C18 columns often undergo "end-capping," where these residual silanols are reacted with a smaller silane agent to minimize their effect and improve peak shape.
The interplay between the partitioning of analytes into the C18 layer and the specific architecture of that layer provides the powerful retention and selectivity that have made octadecyl-functionalized phases a cornerstone of modern liquid chromatography.
Table 1: Influence of Stationary Phase on Analyte Retention in Reversed-Phase Chromatography
| Analyte | Stationary Phase | Retention Factor (k') | Primary Interaction |
| Toluene | Octadecyl (C18) | 12.5 | Hydrophobic (Partitioning) |
| Toluene | Octyl (C8) | 7.8 | Hydrophobic (Partitioning) |
| Toluene | Phenyl | 9.2 | Hydrophobic & π-π Interactions |
| Benzene | Octadecyl (C18) | 8.9 | Hydrophobic (Partitioning) |
| Naphthalene | Octadecyl (C18) | 21.4 | Hydrophobic (Partitioning) |
Note: Data are representative and intended for illustrative purposes. Actual retention factors depend on specific experimental conditions (mobile phase composition, temperature, etc.).
Role in Tribological Surface Engineering
In tribology, the science of friction, wear, and lubrication, the modification of surfaces at the molecular level is a key strategy for controlling interfacial forces. The use of octadecyl groups, typically in the form of self-assembled monolayers (SAMs), provides a powerful method for engineering low-friction, wear-resistant surfaces.
Molecules such as octadecyltrichlorosilane (OTS) are commonly used to form these monolayers on hydroxylated surfaces like silicon, glass, or certain metals. The trichlorosilane group reacts with the surface to form strong, covalent siloxane bonds, while the long octadecyl chains orient themselves away from the surface. Under appropriate conditions, these chains pack into a dense, quasi-crystalline structure.
This highly ordered molecular layer serves as a boundary lubricant. When two such modified surfaces come into contact, the interaction is between the terminal methyl groups of the octadecyl chains. The sliding motion occurs between these well-ordered, low-energy surfaces, leading to a significant reduction in both the coefficient of friction and adhesive forces. researchgate.net This mechanism prevents direct contact between the underlying substrates, thereby minimizing wear. Molecular dynamics simulations show that the friction coefficient of these alkylsilane SAMs decreases as the shear velocity increases. nih.gov The effectiveness of the lubrication is dependent on the packing density and order of the monolayer.
Table 2: Representative Tribological Properties of Surfaces With and Without Octadecylsilane SAM
| Surface Material | Surface Treatment | Coefficient of Friction (μ) |
| Silicon/Silicon Dioxide | None (Unmodified) | 0.6 - 1.0 |
| Silicon/Silicon Dioxide | Octadecyltrichlorosilane (OTS) SAM | 0.05 - 0.15 |
| Aluminum Film | None (Unmodified) | ~0.8 |
| Aluminum Film | Octadecyltrichlorosilane (OTS) SAM | ~0.1 |
Note: Values are typical and can vary based on humidity, load, and sliding speed.
Integration into Composite Materials for Interface Enhancement
Octadecyl functionalization is used to modify the surface of inorganic fillers to improve their compatibility with hydrophobic polymer matrices. Filler materials like silica are inherently hydrophilic due to surface silanol groups, making them difficult to disperse evenly in a non-polar polymer. They tend to agglomerate, creating weak points in the composite.
Treating the filler with an octadecylsilane coupling agent transforms the particle surface from hydrophilic to hydrophobic. This is achieved by the reaction of the silane with the surface hydroxyl groups, blanketing the particle with a layer of long alkyl chains. This surface modification has several benefits:
Improved Dispersion: The hydrophobic, organophilic surface of the treated fillers allows them to be dispersed more easily and uniformly throughout the non-polar polymer matrix during processing.
Reduced Water Adsorption: The hydrophobic octadecyl layer prevents moisture from accumulating at the filler-matrix interface, which can degrade interfacial adhesion and the long-term durability of the composite.
Enhanced Interfacial Adhesion: By creating a more compatible interface, the van der Waals interactions between the octadecyl chains on the filler and the polymer chains of the matrix are strengthened. This improves stress transfer and enhances mechanical properties such as tensile strength and toughness. digitellinc.combyk.com
In systems where the polymer matrix is formed by free-radical polymerization, the surface modification of fillers can indirectly enhance the interface. While the octadecyl group itself is typically non-reactive, its presence ensures an intimate contact between the filler and the monomer. This allows for efficient cross-linking of the matrix right at the filler surface, effectively encapsulating the particles and locking them into the polymer network.
Table 3: Effect of Filler Surface Modification on Mechanical Properties of a Model Composite
| Filler (Silica, 60 wt%) | Surface Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Untreated Silica | None | 75 | 8.2 |
| Treated Silica | Octadecylsilane | 110 | 8.5 |
Note: Data are representative of typical improvements seen in composites with enhanced filler-matrix compatibility.
Environmental Chemical Pathways Involving Octadecyl Radical
Photodegradation Mechanisms of Long-Chain Hydrocarbons
Photodegradation, the breakdown of chemical compounds by light, is a significant pathway for the transformation of long-chain hydrocarbons in the environment. While direct photolysis of saturated alkanes like octadecane (B175841) is generally inefficient due to the lack of a chromophore that absorbs solar radiation, indirect photodegradation mechanisms are crucial. These processes often involve photosensitizing agents or the formation of highly reactive species that can initiate the degradation cascade.
The presence of photosensitizers, such as humic substances in water or particulate matter in the atmosphere, can facilitate the absorption of light energy and its transfer to the hydrocarbon, leading to the homolytic cleavage of a carbon-hydrogen bond and the formation of an alkyl radical, such as the octadecyl radical.
Furthermore, the photodegradation of other organic molecules can produce reactive species like hydroxyl radicals (•OH). These radicals can then attack long-chain hydrocarbons, abstracting a hydrogen atom to form water and an alkyl radical. For instance, the photodegradation of chlorophyll's phytyl chain, an isoprenoid long-chain structure, involves reactions with hydroxyl and peroxy radicals, leading to the formation of various breakdown products. researchgate.net This serves as a model for how similar long-chain alkyl radicals are generated from parent compounds under the influence of sunlight.
Table 1: Key Aspects of Photodegradation Leading to Alkyl Radical Formation
| Mechanism | Description | Relevance to Octadecyl Radical |
| Direct Photolysis | Direct absorption of a photon by a molecule leading to bond cleavage. | Inefficient for saturated alkanes like octadecane due to a lack of light-absorbing groups. |
| Indirect Photolysis | A photosensitizer absorbs light and transfers energy to the target molecule. | Sensitizers like humic substances can facilitate the formation of octadecyl radicals from octadecane. |
| Photo-initiated Reactions | UV light generates highly reactive species (e.g., •OH) from other molecules (e.g., H₂O₂, nitrates). | Generated •OH radicals can abstract a hydrogen from octadecane, forming an octadecyl radical. |
Atmospheric Oxidation Processes
Atmospheric oxidation is the primary removal mechanism for many organic compounds released into the troposphere. harvard.edu For long-chain alkanes such as octadecane, which may be present in atmospheric particulate matter, oxidation processes are initiated by highly reactive radicals. researchgate.net These reactions transform the parent hydrocarbon into more oxygenated and often more water-soluble compounds, influencing their atmospheric lifetime and potential for long-range transport.
The hydroxyl radical (•OH) is often called the "detergent" of the troposphere due to its high reactivity with a vast array of pollutants. harvard.edu The atmospheric oxidation of octadecane is predominantly initiated by its reaction with the hydroxyl radical. This reaction proceeds via hydrogen abstraction, where the •OH radical removes a hydrogen atom from the octadecane molecule, forming a molecule of water and an octadecyl radical (R•). wikipedia.org
The reaction can be represented as: •OH + C₁₈H₃₈ → H₂O + •C₁₈H₃₇
Once formed, the octadecyl radical reacts rapidly with molecular oxygen (O₂), which is abundant in the atmosphere, to form an octadecylperoxy radical (RO₂•). wikipedia.orgnih.gov
•C₁₈H₃₇ + O₂ → C₁₈H₃₇OO•
This peroxy radical is a key intermediate that participates in further atmospheric reactions. nih.gov The rate of the initial reaction with •OH is a determining factor for the atmospheric lifetime of octadecane. wikipedia.org
Table 2: Initial Steps of Atmospheric Oxidation of Octadecane
| Step | Reactants | Products | Description |
| 1. Initiation | Octadecane (C₁₈H₃₈) + Hydroxyl Radical (•OH) | Octadecyl Radical (•C₁₈H₃₇) + Water (H₂O) | Hydrogen abstraction from the alkane chain by a hydroxyl radical. wikipedia.org |
| 2. Propagation | Octadecyl Radical (•C₁₈H₃₇) + Molecular Oxygen (O₂) | Octadecylperoxy Radical (C₁₈H₃₇OO•) | Rapid addition of oxygen to the alkyl radical. wikipedia.orgnih.gov |
The octadecylperoxy radical (C₁₈H₃₇OO•) can undergo several reaction pathways in the atmosphere. It can react with other peroxy radicals (RO₂•), hydroperoxy radicals (HO₂•), or nitric oxide (NO). utoronto.caresearchgate.net These reactions are crucial in the photochemical cycles that can lead to the formation of tropospheric ozone. utoronto.caicacgp-igac2024.com
Reactions between two peroxy radicals can lead to the formation of stable, non-radical products, acting as termination steps in the radical chain. For instance: C₁₈H₃₇OO• + R'O₂• → C₁₈H₃₇OOR' + O₂
Alternatively, the reaction can produce alkoxy radicals: C₁₈H₃₇OO• + R'O₂• → C₁₈H₃₇O• + R'O• + O₂
The reaction of the octadecylperoxy radical with the hydroperoxy radical (HO₂•) typically forms a stable hydroperoxide: C₁₈H₃₇OO• + HO₂• → C₁₈H₃₇OOH + O₂
While direct reactions of saturated alkanes with ozone (O₃) are very slow, ozone can react with other atmospheric components to produce radicals that initiate alkane oxidation. nih.gov Ozone is not a radical itself, but its reaction with unsaturated organic compounds or its photolysis can generate hydroxyl radicals, which then drive the oxidation process as described above. nih.gov
Role in Remediation Strategies (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil. researchgate.netwalshmedicalmedia.com AOPs are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com
In the context of remediating sites contaminated with long-chain hydrocarbons like octadecane, AOPs such as Fenton's reagent (Fe²⁺ + H₂O₂), UV/H₂O₂, and ozonation are employed. researchgate.netwalshmedicalmedia.com These methods generate a high concentration of •OH radicals, which then initiate the degradation of the hydrocarbon pollutants. nih.gov
The fundamental mechanism involves the abstraction of a hydrogen atom from the octadecane molecule by a hydroxyl radical, leading to the formation of an octadecyl radical. nih.gov
C₁₈H₃₈ + •OH → •C₁₈H₃₇ + H₂O
This initial step transforms the relatively stable parent compound into a highly reactive intermediate. The octadecyl radical is then rapidly oxidized further, often through reaction with dissolved oxygen, leading to a cascade of reactions that break down the long carbon chain into smaller, less harmful compounds, and can ultimately lead to complete mineralization to carbon dioxide and water. mdpi.comca.gov Therefore, the formation of the octadecyl radical is a critical, albeit transient, step in the successful application of AOPs for the remediation of petroleum hydrocarbon contamination.
Environmental Persistence and Transformation Studies
The environmental persistence of a chemical is its propensity to remain in the environment before being transformed by chemical or biological processes. ecetoc.org Free radicals like the octadecyl radical are, by their nature, highly reactive and have extremely short lifetimes, typically on the order of nanoseconds to microseconds in the gas phase. wikipedia.org
However, the concept of Environmentally Persistent Free Radicals (EPFRs) has emerged, describing radicals that are stabilized on particulate matter, allowing them to persist for much longer—from minutes to months. lidsen.comnih.govnih.gov While typically associated with aromatic structures formed during combustion, the principles of surface stabilization could potentially influence the lifetime of long-chain alkyl radicals adsorbed onto soil or atmospheric particles.
Emerging Research Directions and Future Perspectives for Octadecyl Radical Chemistry
Development of Novel Initiator Systems for Controlled Radical Generation
The ability to generate radicals in a controlled manner is paramount for synthesizing well-defined polymers and complex molecules. Traditional methods often lack precision, but recent advancements in initiator systems are revolutionizing the field. The "flight from the tyranny of tin" in radical processes has led to the development of cleaner, more efficient methods, with photoredox catalysis, in particular, expanding the range of possible radical precursors. acs.org
Modern strategies focus on achieving spatial and temporal control over radical production, minimizing unwanted side reactions. Techniques like reverse atom-transfer radical polymerization (RATRP) and the use of novel thermal initiators allow for the synthesis of polymers with narrow polydispersity and controlled molecular weights. rsc.orgitu.edu.tr For instance, initiator systems based on peroxides, when paired with co-initiators like tris(trimethylsilyl)silane, have shown exceptional efficiency in specific polymerization processes. rsc.org These advanced systems are crucial for tailoring the properties of materials derived from octadecyl radical chemistry.
| Initiator System Type | Mechanism | Key Advantages | Representative Compounds/Methods |
| Photochemical Initiators | Visible-light photoredox catalysis generates radicals via single-electron transfer (SET) or energy transfer (EnT) processes. nih.gov | Mild reaction conditions, high temporal and spatial control, traceless promotion. acs.org | Ruthenium or Iridium complexes, organic dyes, decatungstate photoredox catalysis. acs.org |
| Thermal Initiators | Controlled thermal decomposition of compounds to produce radicals. | Predictable radical generation based on established kinetics. researchgate.net | Peroxides, dialkyldiazenes (e.g., AIBN), tetraphenyl-1,2-ethanediol (TPED). rsc.orgresearchgate.net |
| Electrochemical Systems | Electricity is used to activate a redox catalyst, which then generates radical species. researchgate.net | Utilizes renewable electricity, mild conditions, avoids stoichiometric chemical oxidants/reductants. researchgate.netacs.org | Convergent paired electrolysis, electro-oxidation with HAT catalysis. researchgate.netacs.org |
| Controlled Radical Polymerization (CRP) Initiators | Reversible activation and deactivation of growing radical chains to suppress termination reactions. itu.edu.tr | Synthesis of well-defined polymers with controlled architecture and low polydispersity. itu.edu.tr | Atom Transfer Radical Polymerization (ATRP), Reverse Atom Transfer Radical Polymerization (RATRP). itu.edu.tr |
Integration of Octadecyl Radical Chemistry with Advanced Manufacturing (e.g., 3D Printing)
Additive manufacturing (AM), or 3D printing, is transforming material fabrication by enabling the creation of complex, custom geometries directly from digital models. nih.gov The integration of octadecyl radical chemistry into these processes opens up new possibilities for creating functional materials with unique properties.
A significant application is in powder bed fusion (PBF), where poly(octadecyl acrylate) (POA) is used as a low-melting polymer. digitellinc.com POA particles, produced via suspension polymerization, can be selectively melted by a laser to build 3D parts. digitellinc.com These parts function as phase change materials (PCMs), capable of storing and releasing large amounts of thermal energy, which is a valuable property for thermal management applications. digitellinc.com Furthermore, octadecyl-bonded porous particles are being incorporated into 3D-printed microfluidic devices, demonstrating the versatility of this long-chain chemistry in creating sophisticated analytical tools. nih.gov The development of radical-free crosslinking chemistries, such as the thiol-Michael reaction, is also being explored to fabricate 3D printed hydrogels, addressing potential cytotoxicity concerns associated with some radical-based systems. rsc.org
| 3D Printing Technology | Role of Octadecyl Radical Chemistry | Application Example | Key Findings |
| Powder Bed Fusion (PBF) | Polymerization of octadecyl acrylate (B77674) to form poly(octadecyl acrylate) (POA) powders. digitellinc.com | Fabrication of 3D parts that act as phase change materials (PCMs) for thermal energy storage. digitellinc.com | POA powders produced by suspension polymerization are suitable for PBF, enabling the printing of functional, multi-layered 3D parts. digitellinc.com |
| Microfluidics | Use of octadecyl-bonded silica (B1680970) particles as a stationary phase within 3D-printed device housings. nih.gov | Creation of simplified unit cells for three-dimensional spatial liquid chromatography systems. nih.gov | 3D printing allows the fabrication of complex microfluidic devices packed with C18 particles for proof-of-principle peptide separations. nih.gov |
| Direct-Write Printing | Formation of hydrogel networks using polymers containing octadecyl chains. | Development of mechanically stabilized hydrogels for biomedical applications. | While not directly using the radical, this area benefits from polymers synthesized via radical polymerization of octadecyl-containing monomers. |
Exploration in Biological Mimicking Systems and Bio-Inspired Materials
Nature provides a vast library of design motifs for creating advanced materials with exceptional properties. nih.govresearchgate.net Bio-inspired additive manufacturing seeks to emulate the hierarchical and functional structures found in biological systems like bone, enamel, and shells. researchgate.net The long, hydrophobic octadecyl chain is analogous to the lipid tails found in cell membranes and other biological structures. This similarity makes it an excellent building block for creating bio-inspired materials.
Research in this area focuses on using the octadecyl radical to polymerize monomers that can self-assemble into organized, hierarchical structures, mimicking natural processes. These materials could find applications in drug delivery, tissue engineering, and the creation of smart surfaces with tunable wettability. The field of radical enzymes, which harness highly reactive radical species for complex biochemical transformations, further underscores nature's use of radical chemistry. nih.govnih.gov By studying these biological systems, researchers can gain insights into designing new catalysts and synthetic pathways for creating complex, functional materials that mimic the efficiency and specificity of nature.
Challenges in Precise Control of Long-Chain Alkyl Radical Reactivity
While rich in potential, the synthetic application of radical chemistry has been historically hampered by challenges in controlling the reactivity and selectivity of high-energy radical intermediates. nih.gov Long-chain alkyl radicals like the octadecyl radical present a specific set of challenges due to their high reactivity and conformational flexibility.
The primary nature of the octadecyl radical makes it less stable than secondary or tertiary radicals, leading to high reactivity and a propensity for undesired side reactions. pressbooks.publibretexts.org One major issue is intramolecular hydrogen abstraction, or "backbiting," where the radical end of a growing polymer chain abstracts a hydrogen atom from its own backbone. This process leads to chain branching, which significantly alters the physical and mechanical properties of the final polymer. Achieving stereochemical control in reactions involving such flexible long chains is another formidable challenge. mdpi.com Overcoming these hurdles requires the development of sophisticated catalytic systems, such as metalloradical catalysis, which can guide the reaction pathway and stereochemical course of radical processes. nih.gov
| Challenge | Description | Potential Mitigation Strategy |
| High Reactivity & Low Selectivity | As a primary alkyl radical, the octadecyl radical is highly reactive and can engage in multiple unwanted side reactions. pressbooks.pubmdpi.com | Use of controlled/living radical polymerization techniques (e.g., ATRP) to maintain a low concentration of active radicals. itu.edu.tr |
| Intramolecular H-Abstraction (Backbiting) | The flexible long chain can fold back on itself, leading to the formation of mid-chain radicals and subsequent polymer branching. | Optimization of reaction conditions (temperature, monomer concentration) and solvent choice to influence chain conformation. |
| Stereochemical Control | Controlling the stereochemistry during polymerization is difficult due to the free-radical nature of the propagation and the flexibility of the alkyl chain. mdpi.com | Development of chiral catalysts or auxiliaries that can influence the approach of the monomer to the radical chain end. mdpi.com |
| Chain Transfer Reactions | The radical can abstract atoms from solvents, monomers, or chain transfer agents, leading to premature termination and broad molecular weight distributions. | Careful selection of solvents and purification of monomers; use of controlled polymerization methods that minimize transfer. cmu.edu |
Opportunities in Interdisciplinary Research (e.g., Energy, Catalysis)
The unique characteristics of the octadecyl radical create significant opportunities in interdisciplinary fields, particularly in energy and catalysis. The long alkyl chain can be leveraged to impart specific properties, such as hydrophobicity, solubility in nonpolar media, and self-assembly capabilities, to a wide range of materials.
In the field of energy , materials derived from octadecyl acrylate have already been demonstrated as effective phase change materials for thermal energy storage. digitellinc.com Further research could explore their use in advanced battery technologies, for example, as components in polymer electrolytes or as binders for electrode materials where the long alkyl chain could improve interfacial properties and stability.
In catalysis , the octadecyl chain can be incorporated into catalyst structures to modify their properties. For instance, attaching octadecyl groups to a homogeneous catalyst could render it soluble in nonpolar solvents or facilitate its recovery through temperature-dependent phase separation. The emerging field of metalloradical catalysis offers a platform for designing catalysts that can control the reactivity of alkyl radicals, potentially enabling new, highly selective transformations. nih.gov Furthermore, boryl radical catalysis has shown promise in asymmetric radical reactions, opening avenues for the enantioselective synthesis of complex molecules. researchgate.net The convergence of radical chemistry with electrocatalysis and photocatalysis continues to provide sustainable and efficient methods for generating radicals and driving chemical reactions. nih.govresearchgate.net
Q & A
Q. Table 1: Analytical Techniques for this compound Research
| Technique | Application | Key Parameters | References |
|---|---|---|---|
| EPR Spectroscopy | Spin density quantification | g-factor, hyperfine splitting | |
| DFT Calculations | Electronic structure modeling | Basis set, exchange-correlation functional | |
| GC-MS | Degradation product analysis | Retention time, fragmentation patterns |
Q. Key Considerations for Researchers :
- Experimental Reproducibility : Document all synthetic steps and characterization data in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal protocols) .
- Ethical Data Use : Ensure datasets are FAIR (Findable, Accessible, Interoperable, Reusable) to comply with open science standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
